7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide
Description
7-Bromo-N-isopropylbenzo[b]oxepine-4-carboxamide is an organic compound with the molecular formula C16H16BrNO2. This compound belongs to the class of benzo[b]oxepines, which are seven-membered heterocycles containing an oxygen atom. The presence of a bromine atom at the 7th position and an isopropyl group attached to the nitrogen atom makes this compound unique and potentially useful in various scientific applications.
Properties
IUPAC Name |
7-bromo-N-propan-2-yl-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-9(2)16-14(17)10-5-6-18-13-4-3-12(15)8-11(13)7-10/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQDTMKCNAGTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . Industrial production methods may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-N-isopropylbenzo[b]oxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles under suitable conditions. Common reagents for substitution reactions include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-N-isopropylbenzo[b]oxepine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in binding to target molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Bromo-N-isopropylbenzo[b]oxepine-4-carboxamide can be compared with other similar compounds, such as:
Dibenzo[b,f]oxepine derivatives: These compounds share a similar oxepine ring structure but differ in the substitution pattern and functional groups attached.
Indole derivatives: Indole compounds also contain a heterocyclic ring and are known for their diverse biological activities.
Atogepant: Although structurally different, atogepant is another small molecule with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and isopropyl groups, which confer distinct chemical and biological properties.
Biological Activity
7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide is an organic compound characterized by its unique structure, which includes a bromine atom at the 7th position and an isopropyl group attached to the nitrogen. This compound belongs to the class of benzo[b]oxepines, which are known for their potential biological activities, including anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16BrNO2
- CAS Number : 950427-02-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Target Proteins : Similar compounds have been shown to interact with mycobacterial membrane proteins, particularly MmpL3, which is crucial for the survival of Mycobacterium tuberculosis .
- Biochemical Pathways : The compound may influence various biochemical pathways by modulating enzyme activities or receptor interactions, leading to potential anticancer effects .
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Anticancer Activity : Related compounds have demonstrated notable anticancer effects against various human cancer cell lines. For instance, studies on similar benzo[b]oxepine derivatives have shown promising results in inhibiting cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : A study evaluated the efficacy of various benzo[b]oxepine derivatives in vitro, revealing that certain structural modifications enhance their anticancer properties significantly. The results indicated that compounds with similar structural features could inhibit tumor growth effectively .
- Antimicrobial Activity : In a bioguided approach using Mycoplasma species as a model, researchers identified that certain derivatives exhibited significant antimicrobial activity, suggesting that this compound might also possess similar properties .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds with structural similarities could bind to critical proteins involved in cellular processes, leading to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
